![molecular formula C6H13N B1425182 Methyl[(1-methylcyclopropyl)methyl]amine CAS No. 1278662-39-7](/img/structure/B1425182.png)

Methyl[(1-methylcyclopropyl)methyl]amine

Overview

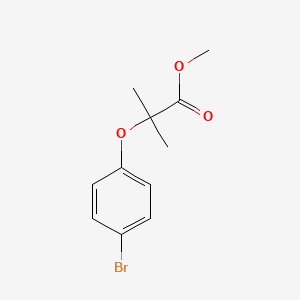

Description

Methyl[(1-methylcyclopropyl)methyl]amine, also known as Methylcyclopropylamine, is an organic compound, which is a derivative of cyclopropylamine. It is a colorless liquid with a boiling point of 86°C, and is soluble in water and alcohol. It is used as a reagent in organic synthesis, as a catalyst in the polymerization of styrene, and as an intermediate for the manufacture of pharmaceuticals and agrochemicals. It can also be used as a reagent in the synthesis of other compounds, such as N-methyl-2-pyrrolidone, and as a catalyst in the production of polymers.

Scientific Research Applications

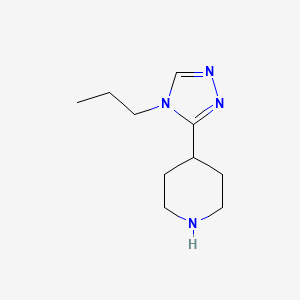

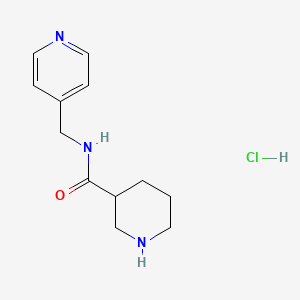

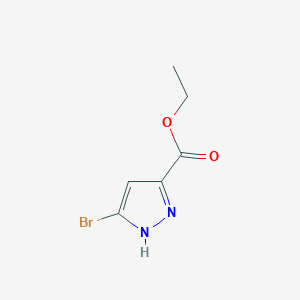

Enantioselective Synthesis and Catalysis Methyl[(1-methylcyclopropyl)methyl]amine is pivotal in enantioselective synthesis, exemplified by its application in the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This process is significant for synthesizing compounds like dual serotonin/norepinephrine reuptake inhibitors, highlighting its utility in developing pharmacologically active molecules while preserving enantiomeric purity, which is crucial for the biological activity of drugs (Lifchits & Charette, 2008).

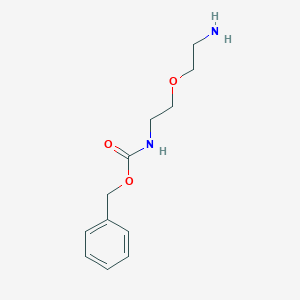

Protecting Groups in Amine Synthesis The introduction of novel protecting groups for amines, such as the (1-methyl)cyclopropyl carbamate (MPoc) group, demonstrates the compound's relevance in synthetic chemistry. MPoc offers a lightweight, orthogonal option to traditional protecting groups, showing resistance to harsh conditions and enabling cleaner, more efficient synthesis pathways for compounds involving amines (Snider & Wright, 2011).

Green Chemistry and Catalysis Research into using metal-organic frameworks (MOFs) for catalyzing N-methylation of amines using CO2 as a carbon source signifies a shift towards greener, more sustainable chemical processes. This method utilizes readily available materials and CO2, a greenhouse gas, as a methylating agent, showcasing the compound's role in environmentally friendly catalysis (Zhang, Jiang, & Fei, 2019).

Aminolysis and Organic Transformations The compound's utility extends to aminolysis reactions, where its behavior in the presence of various nucleophiles and conditions has been extensively studied. These reactions are fundamental in organic synthesis, providing insights into reaction mechanisms and kinetics essential for designing new synthetic routes and improving existing ones (Castro, Aliaga, & Santos, 2005).

Chiral Synthesis and Drug Development Moreover, the synthesis and application of acyclic amines, including those derived from this compound, have profound implications in drug development. The resolution of chiral amines and their use in palladium-catalyzed asymmetric allylic alkylations open avenues for producing enantiomerically pure compounds, vital for pharmaceuticals (Mino et al., 2011).

properties

IUPAC Name |

N-methyl-1-(1-methylcyclopropyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6(3-4-6)5-7-2/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWMIHKQAAXKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide](/img/structure/B1425099.png)

![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1425106.png)

![N'-[1-Cyclopentylamino-2-(4-methoxyphenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425118.png)